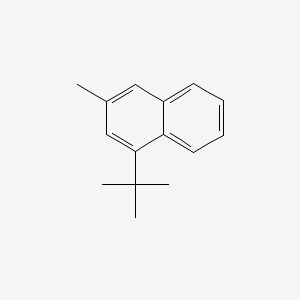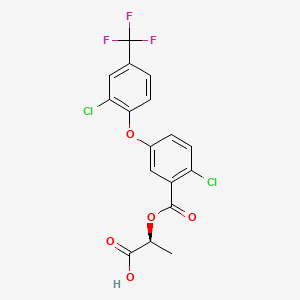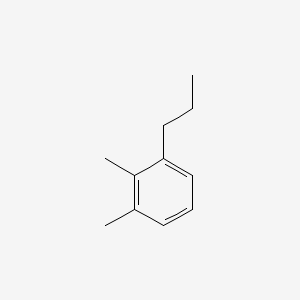
1,2-Dimethyl-3-propylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3-propylbenzene, also known as o-xylene, 3-propyl-, is an organic compound with the molecular formula C₁₁H₁₆. It is a derivative of benzene, where two methyl groups and one propyl group are attached to the benzene ring. This compound is part of the alkylbenzene family and is known for its aromatic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-propylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. This involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically require anhydrous conditions and a controlled temperature to prevent over-alkylation .
Industrial Production Methods: Industrial production of this compound often involves the alkylation of xylene with propylene. This process is carried out in the presence of a catalyst, such as zeolites, under high pressure and temperature conditions. The resulting product is then purified through distillation and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dimethyl-3-propylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids.
Common Reagents and Conditions:
Nitration: HNO₃ and H₂SO₄ at low temperatures.
Oxidation: KMnO₄ or H₂CrO₄ under acidic conditions.
Major Products Formed:
Nitration: Nitro-1,2-Dimethyl-3-propylbenzene.
Oxidation: 1,2-Dimethyl-3-propylbenzoic acid.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-3-propylbenzene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-3-propylbenzene primarily involves its interaction with electrophiles and nucleophiles in chemical reactions. The aromatic ring provides a site for electrophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved include the activation of the benzene ring and subsequent substitution or addition reactions .
Comparación Con Compuestos Similares
1,2-Dimethylbenzene (o-Xylene): Similar structure but lacks the propyl group.
1,3-Dimethylbenzene (m-Xylene): Methyl groups are positioned differently on the benzene ring.
1,4-Dimethylbenzene (p-Xylene): Methyl groups are opposite each other on the benzene ring.
Uniqueness: 1,2-Dimethyl-3-propylbenzene is unique due to the presence of both methyl and propyl groups on the benzene ring, which influences its reactivity and physical properties. This compound’s specific arrangement of substituents allows for distinct chemical behavior compared to other xylene derivatives .
Propiedades
Número CAS |
17059-44-8 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
1,2-dimethyl-3-propylbenzene |
InChI |
InChI=1S/C11H16/c1-4-6-11-8-5-7-9(2)10(11)3/h5,7-8H,4,6H2,1-3H3 |
Clave InChI |
IRUSTUOJENXLMN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=CC(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


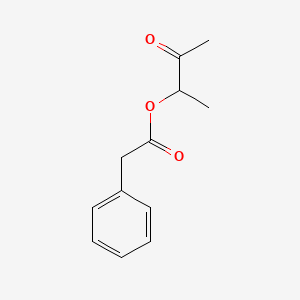
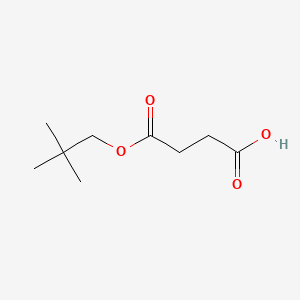
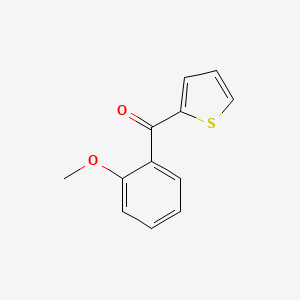
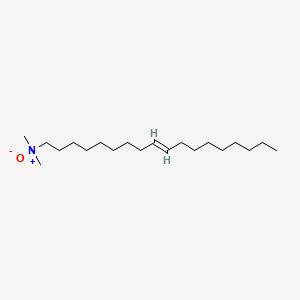
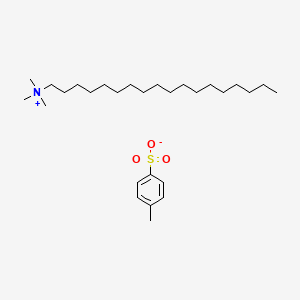
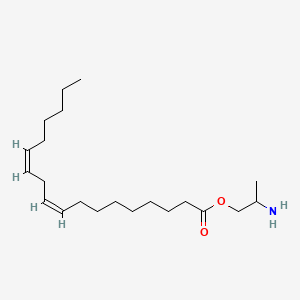
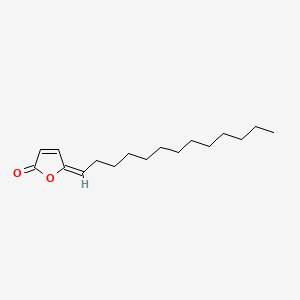
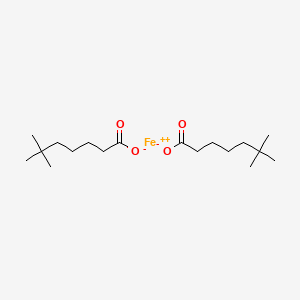
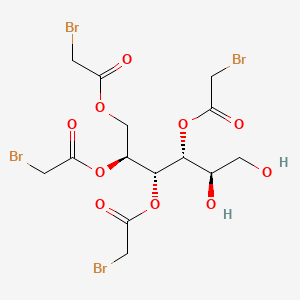
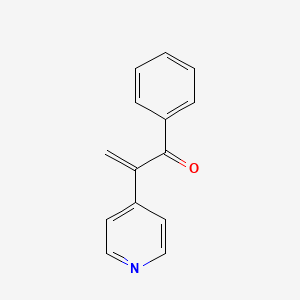
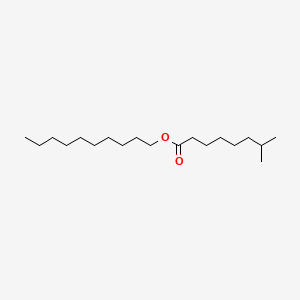
![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)
